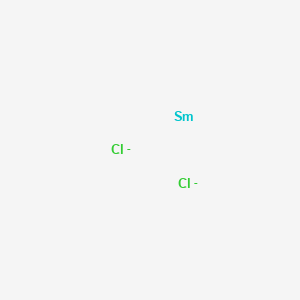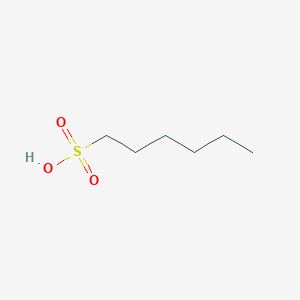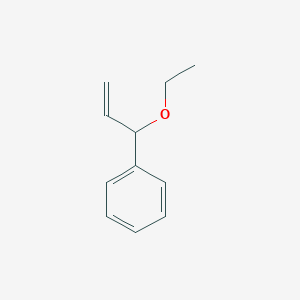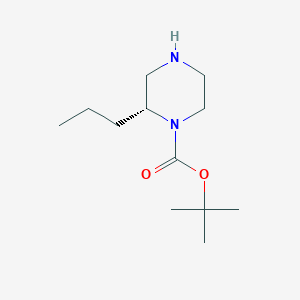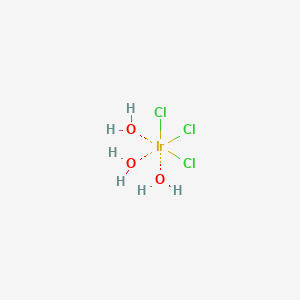![molecular formula C11H18O B088909 Bicyclo[5.3.1]undecan-11-one CAS No. 13348-11-3](/img/structure/B88909.png)
Bicyclo[5.3.1]undecan-11-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[5.3.1]undecan-11-one, also known as BC11, is a bicyclic ketone that has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. BC11 possesses a unique chemical structure that makes it an attractive target for synthetic chemists and biochemists alike.
科学研究应用
Bicyclo[5.3.1]undecan-11-one has shown promise in a variety of scientific research applications. One of the most significant potential applications of Bicyclo[5.3.1]undecan-11-one is in the field of materials science. Bicyclo[5.3.1]undecan-11-one has been shown to have unique physical and chemical properties that make it an attractive candidate for use in the development of new materials, such as polymers and liquid crystals.
Bicyclo[5.3.1]undecan-11-one has also been studied for its potential applications in organic synthesis. Bicyclo[5.3.1]undecan-11-one can be used as a building block for the synthesis of more complex molecules, such as natural products and pharmaceuticals. Additionally, Bicyclo[5.3.1]undecan-11-one has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
作用机制
The mechanism of action of Bicyclo[5.3.1]undecan-11-one is not yet fully understood. However, studies have shown that Bicyclo[5.3.1]undecan-11-one interacts with a variety of cellular targets, including enzymes and receptors. Bicyclo[5.3.1]undecan-11-one has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Bicyclo[5.3.1]undecan-11-one has also been shown to interact with certain receptors, such as the GABA-A receptor, which is involved in the regulation of neurotransmitter signaling.
生化和生理效应
Bicyclo[5.3.1]undecan-11-one has been shown to have a variety of biochemical and physiological effects. Studies have shown that Bicyclo[5.3.1]undecan-11-one can inhibit the growth of certain bacteria and fungi, making it a potential candidate for use in the development of new antibiotics. Additionally, Bicyclo[5.3.1]undecan-11-one has been shown to have anticonvulsant and anxiolytic effects, making it a potential candidate for use in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of Bicyclo[5.3.1]undecan-11-one for lab experiments is its unique chemical structure, which makes it an attractive target for synthetic chemists and biochemists. Additionally, Bicyclo[5.3.1]undecan-11-one has been shown to have a variety of potential applications in materials science and organic synthesis.
However, there are also limitations to the use of Bicyclo[5.3.1]undecan-11-one in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, Bicyclo[5.3.1]undecan-11-one can be difficult to purify, as it tends to form a mixture of isomers during synthesis.
未来方向
There are several potential future directions for the study of Bicyclo[5.3.1]undecan-11-one. One potential direction is the development of new materials based on Bicyclo[5.3.1]undecan-11-one, such as polymers and liquid crystals. Additionally, further studies are needed to fully understand the mechanism of action of Bicyclo[5.3.1]undecan-11-one and its potential applications in the treatment of neurological disorders.
Another potential future direction is the development of new synthetic methods for Bicyclo[5.3.1]undecan-11-one, which could lead to the synthesis of new analogs with different properties and potential applications. Finally, further studies are needed to fully understand the potential advantages and limitations of Bicyclo[5.3.1]undecan-11-one for lab experiments, as well as its potential applications in other fields, such as agriculture and environmental science.
In conclusion, Bicyclo[5.3.1]undecan-11-one is a unique bicyclic ketone that has shown promise in a variety of scientific research applications. Its potential applications in materials science, organic synthesis, and the treatment of neurological disorders make it an attractive target for further study. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential advantages and limitations.
合成方法
Bicyclo[5.3.1]undecan-11-one can be synthesized through a variety of methods, including the Diels-Alder reaction, Michael addition, and radical cyclization. One of the most common methods for synthesizing Bicyclo[5.3.1]undecan-11-one is through a Diels-Alder reaction between cyclopentadiene and maleic anhydride. The reaction produces a mixture of isomers, which can be separated and purified through column chromatography.
属性
CAS 编号 |
13348-11-3 |
|---|---|
产品名称 |
Bicyclo[5.3.1]undecan-11-one |
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC 名称 |
bicyclo[5.3.1]undecan-11-one |
InChI |
InChI=1S/C11H18O/c12-11-9-5-2-1-3-6-10(11)8-4-7-9/h9-10H,1-8H2 |
InChI 键 |
PKMRHGRTEMJLJV-UHFFFAOYSA-N |
SMILES |
C1CCC2CCCC(C2=O)CC1 |
规范 SMILES |
C1CCC2CCCC(C2=O)CC1 |
同义词 |
Bicyclo[5.3.1]undecan-11-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



